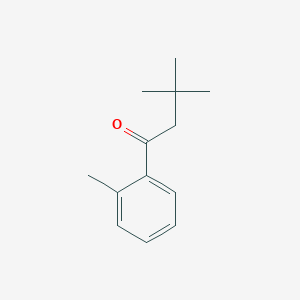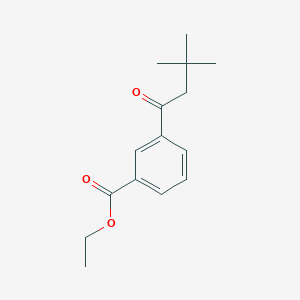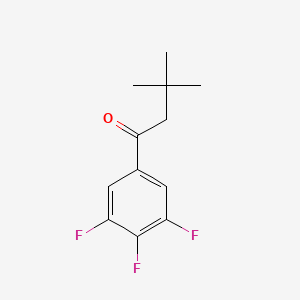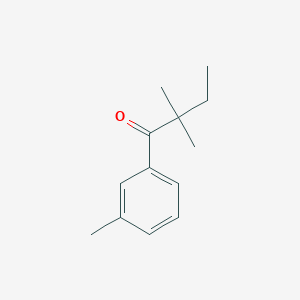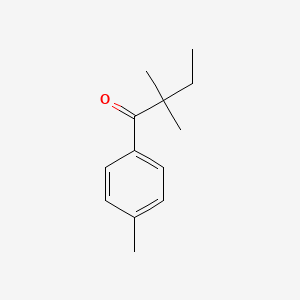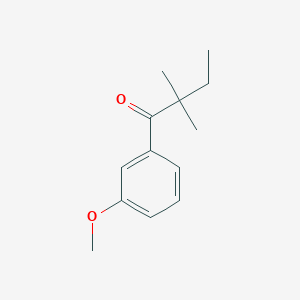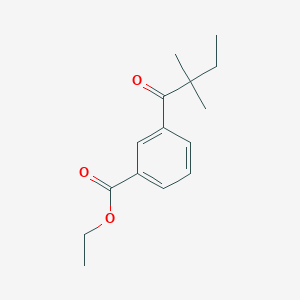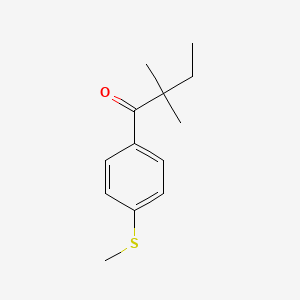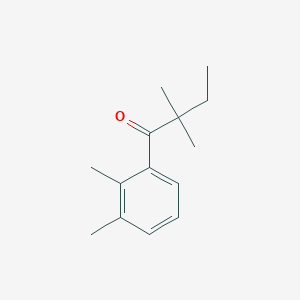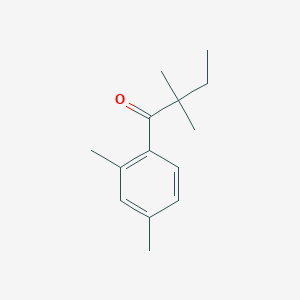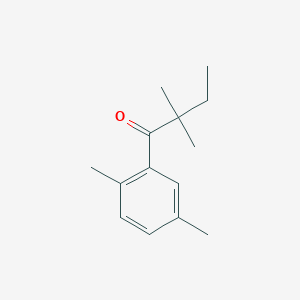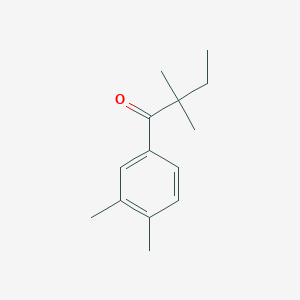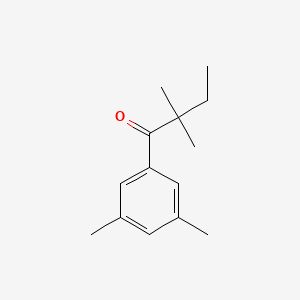
Cyclobutyl 2-trifluoromethylphenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 53342-41-9 and a linear formula of C12H11F3O . It has a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as Cyclobutyl 2-trifluoromethylphenyl ketone, involves a sequential C-H/C-C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C cleavage/functionalization to produce valuable cis-γ- (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis
The IUPAC name for Cyclobutyl 2-trifluoromethylphenyl ketone is cyclobutyl[2-(trifluoromethyl)phenyl]methanone . The InChI Code is 1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 .Physical And Chemical Properties Analysis
Cyclobutyl 2-trifluoromethylphenyl ketone has a molecular weight of 228.21 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Oxidation of Cyclohexane
A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil discusses various catalysts and reaction conditions used for cyclohexane oxidation. This process is crucial for the industrial manufacture of cyclohexanol and cyclohexanone, key feedstocks for nylon production. Metal and metal oxide loaded silica catalysts show high selectivity and conversion rates for cyclohexane oxidation, highlighting the importance of catalyst choice in ketone production processes (Abutaleb & Ali, 2021).
N-Heterocyclic Silylene Complexes in Catalysis
The review on N-heterocyclic silylene (NHSi) transition metal complexes in catalytic transformations, including ketone hydrosilylation, sheds light on the emerging role of NHSi complexes in novel catalytic processes. This research highlights the potential for new families of catalysts based on NHSis, which could have implications for the synthesis and manipulation of ketones like Cyclobutyl 2-trifluoromethylphenyl ketone (Blom, Gallego, & Driess, 2014).
Ketone Homologation Reaction
The review on the homologation reaction of ketones with diazo compounds provides insights into how diazoalkanes, aryldiazomethanes, and other diazo compounds are added to ketones to afford homologated ketones. This process, which can be catalyzed by various promoters or catalysts, offers a pathway to modify or create new ketone compounds, potentially including Cyclobutyl 2-trifluoromethylphenyl ketone (Candeias, Paterna, & Gois, 2016).
Bio-Based Cycloalkanes
Research on the conversion of biomass-derived small molecules to cycloalkanes discusses the development of sustainable routes for producing high-density cycloalkanes from renewable sources. This work is particularly relevant for the development of bio-based fuels but also highlights the broader potential of cycloalkanes and related ketones in sustainable chemistry applications (Muldoon & Harvey, 2020).
Propriétés
IUPAC Name |
cyclobutyl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNQLBPNZLZQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642539 |
Source


|
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-trifluoromethylphenyl ketone | |
CAS RN |
53342-41-9 |
Source


|
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53342-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
